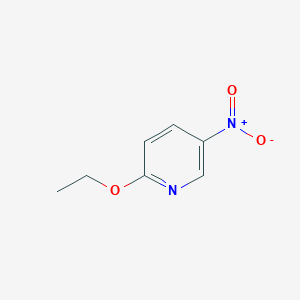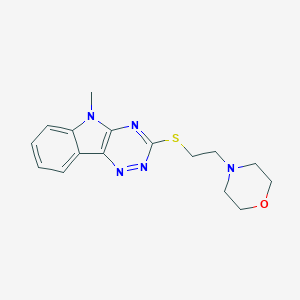
7-Methoxy-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for 7-Methoxy-1,2,3,4-tetrahydroquinoline is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 . The compound has a topological polar surface area of 21.3 Ų .Physical And Chemical Properties Analysis
7-Methoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Stereochemistry in Acid-Catalysed Disproportionation : 7-Methoxy-1,2,3,4-tetrahydroquinoline was studied for its stereochemistry during acid-catalysed disproportionation, which produced a mix of cis and trans isomers. This research contributes to the understanding of hydride transfer mechanisms in nitrogen heterocyclics (Gogte, Salama, & Tilak, 1970).
Behavioral Effects on Mice : Derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline were synthesized and found to transiently increase locomotor activity in mice after peripheral injection. These compounds, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were detected in the brain and may have a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Antidepressant-like Effects : A specific derivative of 7-Methoxy-1,2,3,4-tetrahydroquinoline demonstrated antidepressant-like effects in mice, acting through the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Molecular Docking Studies : Studies involving tetrahydroquinolines, including derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline, showed potential inhibitory effects on inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins (Nair et al., 2014).
Tubulin-Polymerization Inhibition : Derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline were studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site, with significant findings in cytotoxicity and tubulin inhibition assays (Wang et al., 2014).
Antifungal Activity : Tetrahydroquinolines with methoxy groups, including derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline, were found to have antifungal activity against Cladosporium cladosporoides (Gutiérrez, Carmona, Vallejos, & Astudillo, 2012).
Photoredox Transformation in Marine Natural Products : A study on biologically active 1,2,3,4-tetrahydroisoquinoline marine natural products described the intramolecular photoredox transformation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Yokoya et al., 2023).
Antioxidant Activity : Research on the antioxidant activities of various aromatic cyclic amine derivatives included the study of 6-methoxy-1,2,3,4-tetrahydroquinolines, showing potent antioxidant properties (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).
PDE4 Inhibition : 1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to 7-Methoxy-1,2,3,4-tetrahydroquinoline, were studied for their potential as PDE4 inhibitors, showing moderate to potent inhibitory activity (Liao et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNRIQDGSVRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585674 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydroquinoline | |
CAS RN |
19500-61-9 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
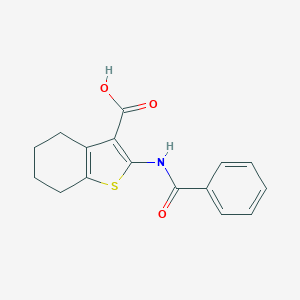
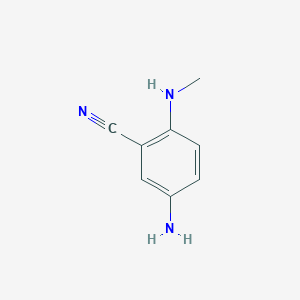
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
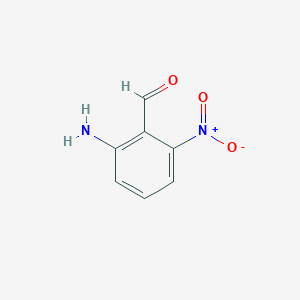
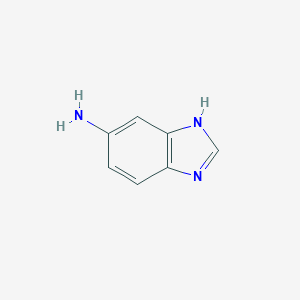

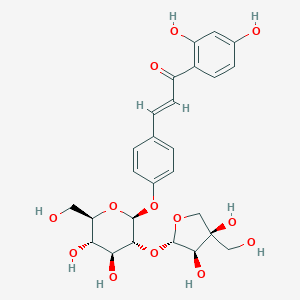
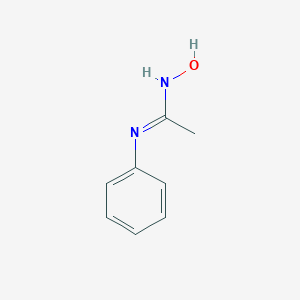
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
